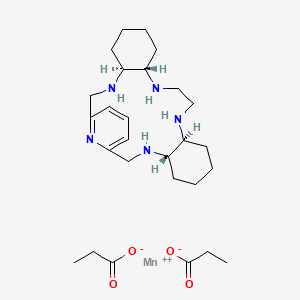
Thymidine, 3'-deoxy-, 5'-(hydrogen methylphosphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside found in DNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) typically involves the modification of thymidine. One common method includes the reaction of thymidine with methylphosphonic dichloride under controlled conditions to introduce the methylphosphonate group at the 5’ position. The reaction is usually carried out in an anhydrous solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the methylphosphonate group.
Reduction: Reduction reactions can alter the functional groups attached to the nucleoside.
Substitution: Nucleophilic substitution reactions can replace the hydrogen atom in the methylphosphonate group with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphonic acid derivative, while substitution reactions can produce a variety of substituted nucleosides.
科学的研究の応用
Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be incorporated into DNA strands, making it useful in studies of DNA replication and repair.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: It can be used in the production of diagnostic reagents and as a precursor in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes. This interference can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair pathways.
類似化合物との比較
Similar Compounds
Thymidine: The parent compound, naturally occurring in DNA.
3’-Azido-3’-deoxythymidine (AZT): An antiviral drug used in the treatment of HIV.
5’-Thymidine monophosphate: A phosphorylated form of thymidine involved in DNA synthesis.
Uniqueness
Thymidine, 3’-deoxy-, 5’-(hydrogen methylphosphonate) is unique due to the presence of the methylphosphonate group at the 5’ position This modification can alter its chemical properties and biological activity, making it distinct from other thymidine analogs
特性
| 140132-41-8 | |
分子式 |
C11H17N2O6P |
分子量 |
304.24 g/mol |
IUPAC名 |
methyl-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid |
InChI |
InChI=1S/C11H17N2O6P/c1-7-5-13(11(15)12-10(7)14)9-4-3-8(19-9)6-18-20(2,16)17/h5,8-9H,3-4,6H2,1-2H3,(H,16,17)(H,12,14,15)/t8-,9+/m0/s1 |
InChIキー |
VAVROBHVXRDAJQ-DTWKUNHWSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(C)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





